2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.
Scientific Research Applications
This compound has shown potential in various scientific research applications. In medicinal chemistry, it has been investigated for its neuroprotective and anti-neuroinflammatory properties . Studies have demonstrated its ability to inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells, suggesting its potential use in treating neurodegenerative diseases . Additionally, it has been evaluated for its antimicrobial and antitubercular activities, showing significant efficacy against Mycobacterium tuberculosis .
Mechanism of Action
Target of Action
The compound, also known as 2-[(4-methylphenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, has been found to target Mycobacterium tuberculosis bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd, leading to ATP depletion in the presence of Q203 . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, thereby inhibiting its growth and proliferation .
Biochemical Pathways
The compound’s action on Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis. By inhibiting Cyt-bd, the compound disrupts the ATP production, which is crucial for the survival and proliferation of the bacteria . The compound also exhibits neuroprotective and anti-inflammatory properties, potentially through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Pharmacokinetics
This suggests that these compounds may have favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, which contribute to their bioavailability and therapeutic potential .
Result of Action
The compound’s inhibition of Cyt-bd leads to ATP depletion in Mycobacterium tuberculosis, thereby inhibiting its growth and proliferation . Additionally, the compound has been found to exhibit promising neuroprotective and anti-inflammatory properties .
Future Directions
Biochemical Analysis
Biochemical Properties
It has been found to exhibit promising neuroprotective and anti-inflammatory properties . It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules, potentially influencing their function and contributing to its observed biological activities .
Cellular Effects
In cellular models, 2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has been found to exhibit significant effects. For instance, it has been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . It also showed significant anti-inflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Molecular Mechanism
It has been suggested that its neuroprotective and anti-inflammatory effects may be mediated through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Preparation Methods
The synthesis of 2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in a suitable solvent, such as xylene or toluene, in the presence of a desiccant like calcium chloride . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers .
Comparison with Similar Compounds
Similar compounds to 2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one include other thienopyrimidine derivatives, such as thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties. For example, thieno[2,3-d]pyrimidin-4(3H)-ones have been studied for their antitubercular and antimicrobial activities . The unique combination of substituents in this compound contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS2/c1-16-7-9-18(10-8-16)15-27-22-23-19-12-14-26-20(19)21(25)24(22)13-11-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWVWVPNQWSNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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